molecular formula C22H20N4O4 B187128 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide CAS No. 81217-02-9

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Cat. No. B187128
CAS RN: 81217-02-9
M. Wt: 404.4 g/mol
InChI Key: QABWXOJYSXLKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide, commonly known as DPI, is a synthetic compound that has been widely used in scientific research. DPI has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.

Mechanism Of Action

DPI exerts its effects by inhibiting the activity of NADPH oxidase, which is responsible for generating ROS in cells. By inhibiting NADPH oxidase, DPI can reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation.

Biochemical And Physiological Effects

DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, reduce inflammation, and induce apoptosis in cancer cells. DPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

DPI has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying oxidative stress and inflammation in cells. DPI is also relatively stable and easy to use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and experimental conditions. Therefore, careful optimization of DPI concentration and experimental conditions is necessary to obtain reliable results.

Future Directions

There are several future directions for the use of DPI in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Another future direction is in the study of cancer. DPI has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy. Additionally, DPI could be used in combination with other cancer therapies to enhance their effectiveness.
Conclusion
In conclusion, DPI is a valuable tool for scientific research, with various biochemical and physiological effects. Its ability to inhibit NADPH oxidase makes it a potent inhibitor of oxidative stress and inflammation, and its neuroprotective and anti-cancer effects make it a promising candidate for future therapeutic applications.

Synthesis Methods

DPI can be synthesized through a multi-step process that involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with isatin, followed by the addition of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure DPI.

Scientific Research Applications

DPI has been extensively used in scientific research to study various cellular processes, including inflammation, apoptosis, and oxidative stress. DPI has been found to inhibit the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DPI can reduce oxidative stress and inflammation in cells.

properties

CAS RN

81217-02-9

Product Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C22H20N4O4/c1-13-18(22(30)26(24(13)3)15-9-5-4-6-10-15)23-19(27)14(2)25-20(28)16-11-7-8-12-17(16)21(25)29/h4-12,14H,1-3H3,(H,23,27)

InChI Key

QABWXOJYSXLKMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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